molecular formula C12H19Cl2NO B1371814 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride CAS No. 769123-68-4

3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride

Cat. No. B1371814
CAS RN: 769123-68-4
M. Wt: 264.19 g/mol
InChI Key: QJUMEHQGZPKXLM-UHFFFAOYSA-N
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Description

“3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride” is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex structure and diverse applications. It is primarily used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of “3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride” is C12H19Cl2NO . The InChI Key is QJUMEHQGZPKXLM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=C(C=C1)CCl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride” is 264.19 g/mol .

Scientific Research Applications

  • Catalytic Applications : The structure-related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was used as a recyclable catalyst for the acylation of alcohols and phenols, showcasing its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

  • Pharmacological Profiles : Although not directly related to the compound , research on similar compounds, such as R-96544, reveals insights into receptor antagonism and potential implications in platelet aggregation and serotonin inhibition (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

  • Chemical Synthesis : Studies on the synthesis of complex chemical structures, like 7-Hydroxy-2,8-Dimethyl-4-Oxo-3-Phenoxy-4H-6-Chromenecarbaldehyde, provide insights into reaction mechanisms and synthesis pathways relevant to the chemical properties and reactivity of related compounds (Shokol, Gorbulenko, & Khilya, 2018).

  • Degradation and Toxicity Studies : Research on 4-Chloro-3,5-dimethylphenol (PCMX) focuses on its degradation pathways, which can be relevant for understanding the environmental impact and degradation mechanisms of structurally similar compounds (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).

  • Hepatoprotector Properties : Research on water-soluble derivatives of aminoalkylphenols, including their synthesis and evaluation for hepatoprotector activity, provides a context for the potential therapeutic uses of similar compounds (Dyubchenko, Nikulina, Markov, Kandalintseva, Prosenko, Khoshchenko, Shwarts, & Dushkin, 2006).

  • Analytical Chemistry Applications : The synthesis and study of chloromethylstyrene-tetraethyleneglycol dimethacrylate copolymer beads, which involve phenolic derivatives immobilized via amide bond, highlight the use of these compounds in analytical chemistry for antioxidation activity assessment (Nonaka, Maeda, Ogata, Nakashima, Kawasaki, & Kurihara, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-[4-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12;/h4-7H,3,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUMEHQGZPKXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640320
Record name 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

769123-68-4
Record name 3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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